molecular formula C5H10N2O4 B010278 (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid CAS No. 104928-21-4

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid

Cat. No. B010278
M. Wt: 162.14 g/mol
InChI Key: JDNXAWFLEXAACH-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid, commonly known as carbamoyl aspartate, is an important intermediate in the biosynthesis of pyrimidine nucleotides. It is an amino acid derivative that plays a crucial role in the metabolic pathway of pyrimidine biosynthesis. The synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions.

Mechanism Of Action

Carbamoyl aspartate acts as an allosteric inhibitor of the enzyme aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate and L-aspartate. The binding of carbamoyl aspartate to the enzyme causes a conformational change that reduces the activity of the enzyme. This results in the inhibition of the pyrimidine biosynthesis pathway and the suppression of cancer cell growth.

Biochemical And Physiological Effects

Carbamoyl aspartate has several biochemical and physiological effects. It is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The inhibition of the pyrimidine biosynthesis pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.

Advantages And Limitations For Lab Experiments

Carbamoyl aspartate is a useful tool for studying the pyrimidine biosynthesis pathway and its role in cancer cell growth. The inhibition of this pathway can lead to the suppression of cancer cell growth, and carbamoyl aspartate can be used to study the mechanism of this inhibition. However, the synthesis of carbamoyl aspartate is a complex process that involves several enzymatic reactions, and the purification of carbamoyl aspartate can be challenging.

Future Directions

There are several future directions for the study of carbamoyl aspartate. One area of research is the development of new cancer therapies that target the pyrimidine biosynthesis pathway. Another area of research is the study of carbamoyl aspartate and its role in metabolic disorders, such as urea cycle disorders. The study of carbamoyl aspartate and its regulation of the urea cycle has important implications for the treatment of these disorders. Additionally, the synthesis of carbamoyl aspartate and its purification can be improved to make it a more useful tool for studying the pyrimidine biosynthesis pathway.

Synthesis Methods

The synthesis of carbamoyl aspartate involves the condensation of carbamoyl phosphate and L-aspartate by the enzyme aspartate transcarbamoylase. This reaction is the second step in the pyrimidine biosynthesis pathway. Carbamoyl phosphate is synthesized from the reaction between carbon dioxide and ammonia, catalyzed by the enzyme carbamoyl phosphate synthetase. L-aspartate is an amino acid that is synthesized from the Krebs cycle. The reaction between carbamoyl phosphate and L-aspartate is highly regulated and is a rate-limiting step in the pyrimidine biosynthesis pathway.

Scientific Research Applications

Carbamoyl aspartate is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. The pyrimidine biosynthesis pathway is a target for cancer chemotherapy, and the inhibition of this pathway can lead to the suppression of cancer cell growth. Carbamoyl aspartate is also involved in the regulation of urea cycle, which is important for the removal of excess nitrogen from the body. The study of carbamoyl aspartate and its role in these metabolic pathways has important implications for the development of new cancer therapies and treatments for metabolic disorders.

properties

CAS RN

104928-21-4

Product Name

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1

InChI Key

JDNXAWFLEXAACH-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N)O

SMILES

CC(C(C(=O)O)NC(=O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)N)O

synonyms

Threonine, N-(aminocarbonyl)- (9CI)

Origin of Product

United States

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